VX-984 - 1476074-39-1

VX-984

Catalog Number: EVT-253848
CAS Number: 1476074-39-1
Molecular Formula: C23H23N7O
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VX-984, also known as M9831 or Unii-0C33ibk195, is a potent and selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). [, , , , ] This kinase plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). [, , , , ] VX-984's ability to inhibit DNA-PKcs makes it a valuable tool in scientific research, particularly in studies investigating DNA damage repair, cancer cell sensitivity to chemo- and radiotherapy, and the development of novel cancer therapies.

Future Directions
  • Clinical Development: Further clinical trials are crucial to evaluate the safety and efficacy of VX-984 in humans and determine its optimal dosage and scheduling for various cancer types. [, ]
  • Combination Therapies: Exploring the synergistic potential of VX-984 with other DNA-damaging agents and targeted therapies could lead to the development of more effective and personalized cancer treatment regimens. [, ]

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that induces lethal DNA double-strand breaks (DSBs) in cancer cells. [, ]
  • Relevance: VX-984 has shown significant synergistic effects in enhancing the efficacy of doxorubicin in preclinical models of breast and ovarian cancers. [] This combination strategy aims to overcome the limited efficacy of doxorubicin due to efficient DNA repair mechanisms in cancer cells. []

Pegylated liposomal doxorubicin (PLD)

  • Compound Description: PLD is a formulation of doxorubicin encapsulated in pegylated liposomes, improving its pharmacokinetic properties. []
  • Relevance: Similar to doxorubicin, VX-984 demonstrates enhanced efficacy when combined with PLD in preclinical models, particularly in ovarian cancer. [] This combination is currently being investigated in a Phase 1 clinical trial. []

Temozolomide

  • Compound Description: Temozolomide is a DNA-damaging drug used in cancer therapy. []
  • Relevance: While not directly combined with VX-984 in the provided papers, temozolomide's mechanism of action as a DNA-damaging agent makes it relevant in the context of DNA-PK inhibition. The research highlights that different DNA-damaging drugs exhibit varying responses when combined with DNA repair inhibitors, emphasizing the importance of understanding the specific DNA damage induced by each agent. []

Olaparib and Talazoparib

  • Compound Description: Olaparib and talazoparib are inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. []
  • Relevance: These PARP inhibitors were investigated in combination with DNA-damaging drugs in the context of multicellular tumor spheroid models. [] Although VX-984 was not directly compared, this research underscores the broader strategy of combining DNA-damaging agents with inhibitors of different DNA repair pathways.

AZD-1390

  • Compound Description: AZD-1390 is an inhibitor of Ataxia telangiectasia mutated (ATM), a kinase involved in the DNA damage response. []
  • Relevance: Similar to PARP inhibitors, AZD-1390 was studied in combination with DNA-damaging agents to explore synergistic cytotoxicity. [] While not directly compared to VX-984, this research highlights the potential of targeting different DNA repair pathways in combination with DNA-damaging therapies.

Berzosertib and Elimusertib

  • Compound Description: Berzosertib and elimusertib are inhibitors of Ataxia telangiectasia and Rad3-related protein (ATR), another kinase involved in the DNA damage response. []
  • Relevance: These ATR inhibitors were included in the multicellular tumor spheroid study to evaluate their synergistic potential with DNA-damaging drugs. [] This research emphasizes the importance of exploring various combinations of DNA repair inhibitors and DNA-damaging agents, even though VX-984 was not directly compared in this specific study.
  • Compound Description: Nedisertib is another DNA-dependent protein kinase (DNA-PK) inhibitor. []
  • Relevance: Like VX-984, nedisertib targets DNA-PK and was included in the study exploring the effects of combining DNA repair inhibitors with DNA-damaging drugs. [] This highlights the shared target and potential overlapping applications of these two inhibitors.

M9831

  • Compound Description: M9831 is a DNA-PK inhibitor. []
  • Relevance: M9831, like VX-984, targets DNA-PK and was investigated in a study that underscores the importance of cellular context for the synergy of DNA Damage Response (DDR) targeted agents. []

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug that causes DNA damage. []
  • Relevance: Although not directly combined with VX-984 in the provided papers, cisplatin’s mechanism of action as a DNA-damaging agent makes it relevant in the context of DNA-PK inhibition. The research highlights that different DNA-damaging drugs exhibit varying responses when combined with DNA repair inhibitors, emphasizing the importance of understanding the specific DNA damage induced by each agent. []
Synthesis Analysis

The synthesis of VX-984 involves several key steps that focus on creating a compound with high specificity for DNA-PKcs. While detailed synthetic pathways are proprietary, general methods include:

  1. Starting Materials: The synthesis typically begins with readily available heterocyclic compounds.
  2. Functional Group Modifications: These modifications are crucial for enhancing the binding affinity to the target enzyme.
  3. Purification Techniques: After synthesis, compounds undergo purification through techniques such as chromatography to isolate VX-984 in its active form.

Research indicates that achieving high yields and purity is challenging, often requiring optimization of reaction conditions such as temperature and solvent choice .

Molecular Structure Analysis

VX-984 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with DNA-PKcs.

  • Molecular Formula: C₁₄H₁₅ClF₂N₃O
  • Molecular Weight: 315.74 g/mol
  • Structural Characteristics: The compound contains a morpholine ring and various aromatic substituents that contribute to its hydrophobic interactions within the enzyme's active site.

The structural analysis has been supported by techniques like cryo-electron microscopy, which elucidates how VX-984 fits into the binding pocket of DNA-PKcs, stabilizing the interaction through multiple non-covalent interactions .

Chemical Reactions Analysis

VX-984 primarily functions through its inhibition of DNA-PKcs, impacting several biochemical pathways:

  1. Inhibition of NHEJ: By blocking DNA-PKcs activity, VX-984 disrupts the NHEJ pathway, leading to an accumulation of double-strand breaks (DSBs) in cancer cells.
  2. Radiosensitization: The compound has been shown to enhance the sensitivity of tumor cells to ionizing radiation by impairing their ability to repair DSBs effectively .

These reactions are critical in understanding how VX-984 can be utilized in conjunction with radiation therapy to improve treatment outcomes.

Mechanism of Action

The mechanism by which VX-984 exerts its effects involves several steps:

  1. Binding to DNA-PKcs: VX-984 competes with ATP for binding to the active site of DNA-PKcs.
  2. Inhibition of Autophosphorylation: This binding prevents autophosphorylation of DNA-PKcs, which is necessary for its activation and function in DSB repair.
  3. Increased DSB Accumulation: As a result, cells treated with VX-984 show increased levels of unresolved DSBs, leading to enhanced cell death when combined with radiation therapy .

Data from various studies indicate that effective concentrations for radiosensitization range from 0.1 to 0.5 µM, underscoring its potency as an inhibitor .

Physical and Chemical Properties Analysis

VX-984 possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited aqueous solubility.
  • Stability: Stability data indicate that VX-984 remains effective under standard laboratory conditions but should be protected from light and moisture.

These properties are essential for optimizing formulation strategies in therapeutic applications.

Applications

VX-984 is primarily investigated for its role in cancer therapy:

  1. Combination Therapy: Clinical trials are exploring its use alongside traditional chemotherapeutics like doxorubicin to enhance therapeutic efficacy in breast and ovarian cancers .
  2. Radiation Therapy Enhancement: Its ability to sensitize tumors to radiation makes it a candidate for improving outcomes in radiotherapy protocols.

The ongoing research into VX-984's mechanisms and applications highlights its potential as a valuable tool in oncology, particularly for tumors resistant to conventional treatments .

Introduction to DNA Repair Pathways and Therapeutic Targeting

Overview of DNA Double-Strand Break (DSB) Repair Mechanisms

DNA double-strand breaks (DSBs) represent the most cytotoxic form of DNA damage, arising from endogenous metabolic processes, replication stress, or exogenous agents like ionizing radiation. Mammalian cells deploy two primary DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). NHEJ operates throughout the cell cycle by directly ligating broken DNA ends, requiring minimal end processing but often resulting in small deletions or insertions. In contrast, HR uses sister chromatid templates for error-free repair, functioning exclusively in the S/G2 phases. A third pathway, Microhomology-Mediated End Joining (MMEJ), utilizes 5–25 base pair microhomologies for repair, leading to significant genomic rearrangements. These pathways are orchestrated by specialized protein complexes: NHEJ requires DNA-PK, Ku70/80, XLF, XRCC4, and DNA Ligase IV; HR depends on BRCA1/2, RAD51, and ATM/ATR kinases; MMEJ involves PARP1, CtIP, and FEN1 [4] [9].

Table 1: Core DSB Repair Pathways

PathwayKey ProteinsRepair FidelityCell Cycle Phase
NHEJDNA-PK, Ku70/80, Ligase IVError-proneAll phases
HRBRCA1/2, RAD51, ATM/ATRError-freeS/G2 phases
MMEJPARP1, CtIP, FEN1MutagenicS/G2 phases

Role of DNA-Dependent Protein Kinase (DNA-PK) in Non-Homologous End Joining (NHEJ)

DNA-PK is a serine/threonine kinase comprising a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer. Its activation is a multi-step process:

  • DNA End Recognition: Ku70/80 binds DSB ends with high affinity, recruiting DNA-PKcs.
  • Kinase Activation: DNA-PKcs undergoes autophosphorylation at two major clusters—ABCDE (T2609, S2612) and PQR (S2056)—inducing conformational changes essential for end processing and ligation [4].
  • Repair Complex Assembly: Phosphorylated DNA-PKcs facilitates recruitment of Artemis nuclease for end resection and XRCC4-Ligase IV for final ligation [4] [9].

Beyond canonical repair, DNA-PKcs exhibits non-canonical roles:

  • Transcriptional Regulation: Modulates RNA polymerase II and hormone receptors.
  • Telomere Maintenance: Prevents telomeric fusions by suppressing NHEJ at chromosome ends.
  • Immune Signaling: Interacts with mitochondrial antiviral-signaling protein (MAVS) to amplify STING pathway activation, linking DSB repair to innate immunity [2] [4].

Table 2: DNA-PKcs Functional Domains and Phosphorylation Clusters

Domain/ClusterFunctionKey Residues
HEAT RepeatsDNA binding, protein interactionsN/A
Kinase DomainPhosphorylates SQ/TQ motifsN/A
ABCDE ClusterRepair complex disassemblyT2609, S2612, T2620
PQR ClusterKinase activation, end processingS2056, S2029, S2041

Rationale for Targeting DNA-PK in Cancer Therapy

DNA-PK inhibition offers a multipronged therapeutic strategy:

  • Radiosensitization: Cancer cells rely on NHEJ for repairing radiation-induced DSBs. Inhibiting DNA-PKcs forces error-prone repair, enhancing genomic instability and cell death. Preclinical studies show 2–4 fold increases in radiosensitivity across glioblastoma and lung cancer models [1] [5].
  • Synthetic Lethality: Tumors with HR defects (e.g., BRCA1/2 mutations) become hyperdependent on NHEJ. DNA-PK inhibition exacerbates unrepaired DSBs, selectively killing HR-deficient cells while sparing normal tissue [9].
  • Immunomodulation: DNA-PKcs inhibition amplifies cytosolic DNA sensing via the cGAS-STING pathway, elevating interferon-stimulated chemokines (e.g., CXCL10, CCL5). This promotes CD8+ T cell and NK cell infiltration, converting "cold" tumors to "hot" and synergizing with immune checkpoint inhibitors [2] [7].
  • Blood-Brain Barrier Penetration: Compounds like VX-984 cross the BBB, enabling targeting of brain tumors such as glioblastoma, where DNA-PK is overexpressed and correlates with radioresistance [1] [5].

VX-984: Mechanism of Action and Preclinical Evidence

Properties

CAS Number

1476074-39-1

Product Name

VX-984

IUPAC Name

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide

Molecular Formula

C23H23N7O

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D

InChI Key

PEACIOGDEQRHFA-KIYKJNLWSA-N

SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Synonyms

VX-984; VX 984; VX984.;(S)-N-methyl-8-(1-((2'-methyl-[4,5'-bipyrimidin]-6-yl-4',6'-d2)amino)propan-2-yl)quinoline-4-carboxamide

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.